6,6-Dimethylhept-1-en-4-one
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Overview
Description
6,6-Dimethylhept-1-en-4-one is an organic compound with the molecular formula C9H16O It is a ketone with a unique structure characterized by a double bond at the first carbon and two methyl groups at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,6-Dimethylhept-1-en-4-one involves the reaction of t-butylacetylene with a proton-extracting agent, such as an organometallic compound or metallic lithium, to form t-butylacetylide. This intermediate is then reacted with acrolein at temperatures between -40°C to +20°C, followed by quenching the reaction mixture and isolating the product .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and batch-flow hybrid processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhept-1-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,6-Dimethylhept-1-en-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the production of antifungal drugs such as terbinafine.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-1-en-4-one in biological systems involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of terbinafine, the compound acts as a precursor that undergoes further chemical transformations to produce the active antifungal agent. The molecular targets include enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: An intermediate in the synthesis of terbinafine with a similar structure but an additional hydroxyl group and triple bond.
6,6-Dimethylhept-2-en-4-yn-3-ol: Another related compound with a different position of the double bond.
Uniqueness
6,6-Dimethylhept-1-en-4-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its role as an intermediate in the synthesis of important pharmaceuticals like terbinafine highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6,6-dimethylhept-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-6-8(10)7-9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
LRHMRBMZURMASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)CC=C |
Origin of Product |
United States |
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